molecular formula C11H7ClF6O B14053171 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one

1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14053171
M. Wt: 304.61 g/mol
InChI Key: BRYUPGAUMMMWAZ-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety. The trifluoromethyl groups contribute to its unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,5-bis(trifluoromethyl)benzene with chloropropanone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzymes or bind to receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

    2,5-Bis(trifluoromethyl)benzene: Shares the trifluoromethyl groups but lacks the chloropropanone moiety.

    1-(2,5-Bis(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone group instead of chloropropanone.

    2,5-Bis(trifluoromethyl)phenylacetic acid: Contains the trifluoromethyl groups and a carboxylic acid moiety.

Uniqueness: 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the combination of trifluoromethyl groups and the chloropropanone moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6O/c1-5(12)9(19)7-4-6(10(13,14)15)2-3-8(7)11(16,17)18/h2-5H,1H3

InChI Key

BRYUPGAUMMMWAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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